molecular formula C36H55NO15 B13390426 7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid

7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid

Cat. No.: B13390426
M. Wt: 741.8 g/mol
InChI Key: MNYIRXLCPODKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naloxegol oxalate is a peripherally acting μ-opioid receptor antagonist. It is a PEGylated derivative of naloxone, developed by AstraZeneca and licensed from Nektar Therapeutics. This compound is primarily used for the treatment of opioid-induced constipation in adult patients with chronic non-cancer pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naloxegol oxalate involves several key steps. The process begins with the stereoselective reduction of 3-O-MEM naloxone using lithium tri-tert-butoxy aluminium hydride as the reducing agent and 2-methoxyethanol as an additive. This yields 3-O-MEM α-naloxol. The next step involves the reaction of 3-O-MEM α-naloxol with a side chain derived from either 22-bromo-heptaoxadocosane or 22-OMs-heptaoxadocosane to produce 3-O-MEM naloxegol. Finally, 3-O-MEM naloxegol is converted to naloxegol or its salt through treatment with an acid .

Industrial Production Methods: The industrial production of naloxegol oxalate involves the solid dispersion of the compound. This method ensures the stability, purity, and scalability of the compound for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Naloxegol oxalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 3-O-MEM α-naloxol and 3-O-MEM naloxegol, which are intermediates in the synthesis of naloxegol oxalate .

Scientific Research Applications

Naloxegol oxalate has a wide range of scientific research applications:

Mechanism of Action

Naloxegol oxalate functions as an antagonist of opioid binding at the μ-opioid receptor. Its PEGylated structure allows for high selectivity for peripheral opioid receptors and prevents entry into the central nervous system. This selective antagonism inhibits opioid-induced delay of gastrointestinal transit time, thereby decreasing the constipating effects of opioids .

Comparison with Similar Compounds

Uniqueness of Naloxegol Oxalate: Naloxegol oxalate is unique due to its PEGylated structure, which enhances its selectivity for peripheral opioid receptors and minimizes central nervous system side effects. This makes it particularly effective for treating opioid-induced constipation without compromising pain relief .

Properties

Molecular Formula

C36H55NO15

Molecular Weight

741.8 g/mol

IUPAC Name

7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid

InChI

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)

InChI Key

MNYIRXLCPODKLG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O

Origin of Product

United States

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